molecular formula C19H24N6O3 B12698192 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- CAS No. 117740-59-7

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl-

Cat. No.: B12698192
CAS No.: 117740-59-7
M. Wt: 384.4 g/mol
InChI Key: NTTKIIPXHYHSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring followed by the construction of the pyrimidine ring. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may employ large-scale reactors and continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(4-morpholinyl)ethyl)-4-phenyl-6-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and related heterocyclic structures. These compounds share some structural features but differ in their substituents and overall biological activity. For example:

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

Properties

CAS No.

117740-59-7

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H24N6O3/c1-2-8-23-18(26)16-17(25(19(23)27)15-6-4-3-5-7-15)20-21-24(16)10-9-22-11-13-28-14-12-22/h3-7H,2,8-14H2,1H3

InChI Key

NTTKIIPXHYHSKJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=NN2CCN3CCOCC3)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.